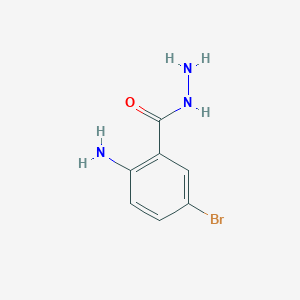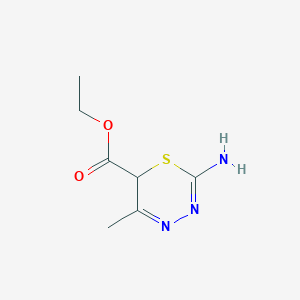![molecular formula C21H15ClFN3S B12121891 5-(4-Chlorophenyl)-3-[(4-fluorophenyl)methylthio]-4-phenyl-1,2,4-triazole](/img/structure/B12121891.png)
5-(4-Chlorophenyl)-3-[(4-fluorophenyl)methylthio]-4-phenyl-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-(4-Chlorophényl)-3-[(4-fluorophényl)méthylthio]-4-phényl-1,2,4-triazole est un composé organique synthétique appartenant à la famille des triazoles. Les triazoles sont connus pour leurs activités biologiques diverses et leurs applications dans divers domaines, y compris la chimie médicinale et l'agriculture. Ce composé particulier est caractérisé par la présence de groupes chlorophényle, fluorophényle et phényle liés à un cycle triazole, ce qui lui confère des propriétés chimiques uniques et des activités biologiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 5-(4-Chlorophényl)-3-[(4-fluorophényl)méthylthio]-4-phényl-1,2,4-triazole implique généralement plusieurs étapes :
Formation du cycle triazole : Le cycle triazole peut être synthétisé par une réaction de cyclisation impliquant des dérivés de l'hydrazine et des nitriles ou des amidines appropriés dans des conditions acides ou basiques.
Introduction des substituants : Les groupes chlorophényle, fluorophényle et phényle sont introduits par des réactions de substitution nucléophile. Par exemple, le groupe chlorophényle peut être introduit en utilisant du chlorure de 4-chlorobenzylate en présence d'une base comme l'hydrure de sodium.
Formation de l'éther thiolique : Le groupe méthylthio est introduit en faisant réagir l'intermédiaire avec un thiol, tel que le 4-fluorobenzènethiol, dans des conditions basiques.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse décrites ci-dessus afin de garantir un rendement et une pureté élevés. Cela pourrait inclure l'utilisation de réacteurs à flux continu pour un meilleur contrôle des conditions réactionnelles et une meilleure évolutivité.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau de l'atome de soufre, formant des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent cibler le cycle triazole ou les substituants aromatiques, conduisant potentiellement à la formation de dérivés dihydro.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile ou nucléophile, permettant une fonctionnalisation ultérieure.
Réactifs et conditions courantes
Oxydation : Des réactifs comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) dans des conditions douces.
Réduction : Hydrogénation catalytique en utilisant du palladium sur carbone (Pd/C) ou réduction chimique en utilisant de l'hydrure de lithium et d'aluminium (LiAlH4).
Substitution : Halogénation en utilisant de la N-bromosuccinimide (NBS) ou nitration en utilisant de l'acide nitrique et de l'acide sulfurique.
Principaux produits
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés dihydro du cycle triazole.
Substitution : Divers dérivés substitués selon les réactifs utilisés.
Applications De Recherche Scientifique
Chimie
En chimie, le 5-(4-Chlorophényl)-3-[(4-fluorophényl)méthylthio]-4-phényl-1,2,4-triazole est utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie
En recherche biologique, ce composé est étudié pour son potentiel en tant qu'agent antimicrobien, antifongique et anticancéreux. La présence du cycle triazole est connue pour améliorer l'activité biologique, ce qui en fait un candidat pour le développement de médicaments.
Médecine
En chimie médicinale, les dérivés de ce composé sont étudiés pour leurs effets thérapeutiques potentiels. La capacité du composé à interagir avec diverses cibles biologiques en fait un composé de tête prometteur pour le développement de nouveaux médicaments.
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans le développement d'agrochimiques, tels que les fongicides et les herbicides, en raison de son activité biologique potentielle contre divers agents pathogènes des plantes.
Mécanisme d'action
Le mécanisme d'action du 5-(4-Chlorophényl)-3-[(4-fluorophényl)méthylthio]-4-phényl-1,2,4-triazole implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le cycle triazole peut se lier au site actif des enzymes, inhibant ainsi leur activité. De plus, les substituants aromatiques peuvent améliorer l'affinité de liaison et la sélectivité envers des cibles spécifiques, conduisant aux effets biologiques du composé.
Mécanisme D'action
The mechanism of action of 5-(4-Chlorophenyl)-3-[(4-fluorophenyl)methylthio]-4-phenyl-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. Additionally, the aromatic substituents can enhance binding affinity and selectivity towards specific targets, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
5-(4-Chlorophényl)-4-phényl-1,2,4-triazole : Manque les groupes fluorophényle et méthylthio, ce qui peut entraîner des activités biologiques différentes.
3-(4-Fluorophényl)-4-phényl-1,2,4-triazole : Manque les groupes chlorophényle et méthylthio, ce qui peut modifier ses propriétés chimiques et ses effets biologiques.
5-Phényl-3-[(4-fluorophényl)méthylthio]-4-phényl-1,2,4-triazole : Manque le groupe chlorophényle, ce qui peut influencer sa réactivité et ses applications.
Unicité
La présence des groupes chlorophényle et fluorophényle, ainsi que du substituant méthylthio, rend le 5-(4-Chlorophényl)-3-[(4-fluorophényl)méthylthio]-4-phényl-1,2,4-triazole unique.
Propriétés
Formule moléculaire |
C21H15ClFN3S |
|---|---|
Poids moléculaire |
395.9 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C21H15ClFN3S/c22-17-10-8-16(9-11-17)20-24-25-21(26(20)19-4-2-1-3-5-19)27-14-15-6-12-18(23)13-7-15/h1-13H,14H2 |
Clé InChI |
BVLNFWKCEGSFAP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,6-Dihydrobenzo[h]quinazolin-4-amine](/img/structure/B12121815.png)


![5-Thiazolecarboxylic acid, 2-[[(4-butoxy-3-methoxyphenyl)methyl]amino]-4-methyl-](/img/structure/B12121834.png)

![N-tert-butyl-2-[(6-methoxypyridin-3-yl)amino]propanamide](/img/structure/B12121838.png)

![3-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid](/img/structure/B12121853.png)

![6-heptyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12121862.png)

![2-[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene](/img/structure/B12121883.png)
